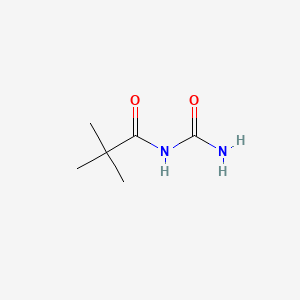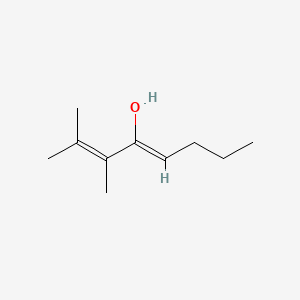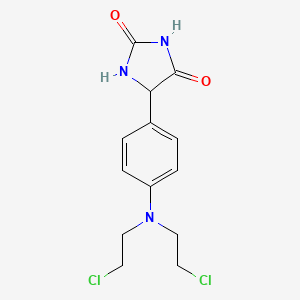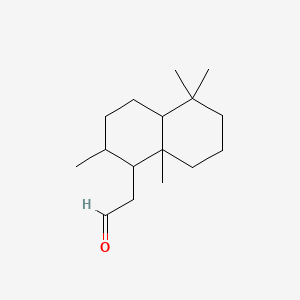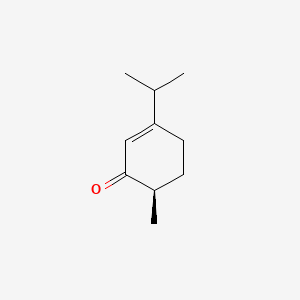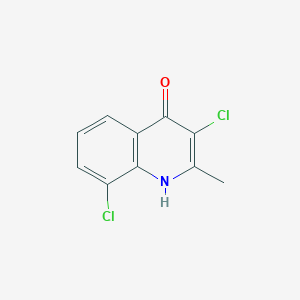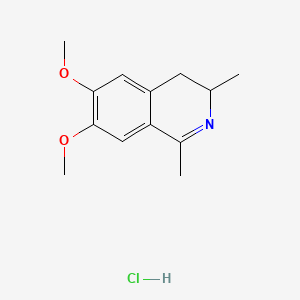
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is known for its light yellow to yellow crystalline powder appearance and is soluble in water . This compound is used in various chemical syntheses and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride typically involves the cyclization of precursor compounds under acidic conditions. One method involves the use of strong inorganic acids, such as polyphosphoric acid or phosphorus oxychloride, to catalyze the cyclization reaction . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is then purified through crystallization and other separation techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have applications in medicinal chemistry and other fields .
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (Salsolidine hydrochloride)
Uniqueness
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H18ClNO2 |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-8-5-10-6-12(15-3)13(16-4)7-11(10)9(2)14-8;/h6-8H,5H2,1-4H3;1H |
Clave InChI |
MTGMUZOJKBOADZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC(=C(C=C2C(=N1)C)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
![2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B13750956.png)
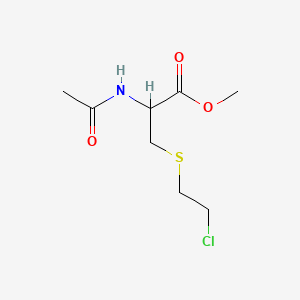
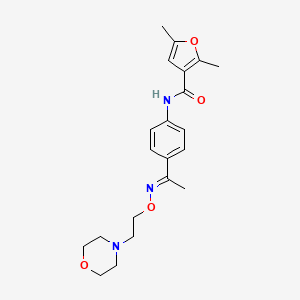

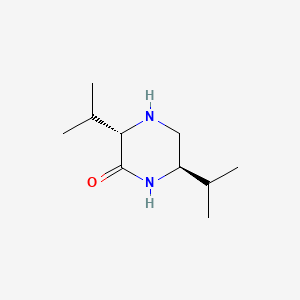
![5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13750973.png)
